Cas no 75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)

Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
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- インチ: 1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
- InChIKey: XXWWLKWICXFXQR-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(Cl)C=2F)C(O)=C(C(OCC)=O)C=1
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC110077-1g |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 1g |
£280.00 | 2025-02-19 | ||
Enamine | EN300-7441087-2.5g |
ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
1PlusChem | 1P01RQ8K-250mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 250mg |
$320.00 | 2024-04-21 | |
Aaron | AR01RQGW-50mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 50mg |
$164.00 | 2025-02-14 | |
1PlusChem | 1P01RQ8K-1g |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 1g |
$715.00 | 2024-04-21 | |
Aaron | AR01RQGW-2.5g |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 2.5g |
$1447.00 | 2025-02-14 | |
Aaron | AR01RQGW-250mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 250mg |
$322.00 | 2025-02-14 | |
1PlusChem | 1P01RQ8K-50mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 50mg |
$182.00 | 2024-04-21 | |
Enamine | EN300-7441087-5.0g |
ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
Apollo Scientific | PC110077-250mg |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 250mg |
£120.00 | 2025-02-19 |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylateに関する追加情報
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate: A Comprehensive Overview
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, with the CAS number 75001-54-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied due to its diverse biological activities. The structure of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is characterized by a quinoline ring system with substituents at positions 3, 4, 7, and 8. These substituents include a hydroxyl group at position 4, a chlorine atom at position 7, a fluorine atom at position 8, and an ethoxycarbonyl group at position 3. The combination of these functional groups contributes to the unique chemical and biological properties of this compound.
Recent studies have highlighted the potential of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate as a promising candidate in drug development. Researchers have explored its anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable compound for therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain enzymes associated with inflammatory diseases. Additionally, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related disorders.
The synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate involves a multi-step process that typically begins with the preparation of the quinoline skeleton. This is followed by the introduction of substituents at specific positions through various organic reactions such as nucleophilic substitution, electrophilic substitution, and coupling reactions. The optimization of reaction conditions is crucial to ensure high yields and purity of the final product. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of these synthetic processes.
In terms of pharmacokinetics, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has shown favorable absorption profiles in preclinical studies. Its bioavailability is influenced by factors such as the presence of hydrophilic groups and the overall lipophilicity of the molecule. Researchers have also investigated its metabolic pathways, revealing that it undergoes phase I and phase II metabolism primarily in the liver. These findings are critical for understanding its pharmacokinetic behavior and optimizing its therapeutic potential.
One area where Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has garnered significant attention is its role in anticancer research. Studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Furthermore, its ability to modulate drug resistance mechanisms makes it a potential candidate for overcoming chemotherapy resistance in malignant tumors.
Another intriguing aspect of this compound is its interaction with cellular receptors and ion channels. Preclinical data indicate that Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate can modulate voltage-gated sodium channels, suggesting its potential as an analgesic agent. This property has led to exploratory studies on its efficacy in treating neuropathic pain conditions.
From an environmental perspective, the biodegradability and ecotoxicological effects of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate have been assessed to ensure minimal environmental impact during its production and use. Results from these studies indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic systems.
In conclusion, Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No: 75001 -54 -6) stands out as a versatile compound with multifaceted applications across various domains of science and medicine. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset for future drug discovery efforts. Ongoing research continues to unravel new insights into its mechanisms of action and therapeutic potential, paving the way for innovative applications in healthcare.
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